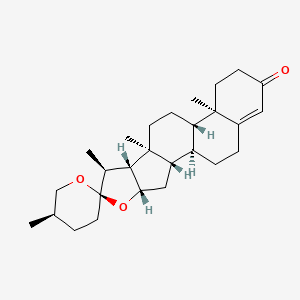
(25r)-Spirost-4-en-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(25r)-Spirost-4-en-3-one is a steroidal sapogenin derived from plants such as Dioscorea species. It is a significant precursor in the synthesis of various steroid hormones and pharmaceutical compounds. This compound is known for its diverse biological activities, including anti-inflammatory, anticancer, and antimalarial properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
(25r)-Spirost-4-en-3-one can be synthesized through the oxidation of diosgenin, a naturally occurring steroidal sapogenin. One common method involves the use of oxalic acid as an oxidizing agent . The reaction typically takes place under controlled conditions to ensure the selective oxidation of diosgenin to diosgenone.
Industrial Production Methods
Industrial production of diosgenone often involves microbial transformation. This method is considered environmentally friendly and efficient. For instance, microbial strains can be mutagenized to enhance the yield of diosgenone from Dioscorea rhizome powder . This approach not only reduces the cost but also minimizes environmental pollution compared to traditional acid hydrolysis methods.
Análisis De Reacciones Químicas
Types of Reactions
(25r)-Spirost-4-en-3-one undergoes various chemical reactions, including:
Oxidation: Conversion of diosgenin to diosgenone using oxidizing agents like oxalic acid.
Reduction: Reduction reactions can modify the functional groups in diosgenone to produce different derivatives.
Substitution: Substitution reactions can introduce new functional groups into the diosgenone molecule, enhancing its biological activity.
Common Reagents and Conditions
Oxidizing Agents: Oxalic acid is commonly used for the oxidation of diosgenin to diosgenone.
Reducing Agents: Various reducing agents can be employed to modify diosgenone’s structure.
Catalysts: Catalysts may be used to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions include various diosgenone derivatives, which exhibit enhanced biological activities .
Aplicaciones Científicas De Investigación
(25r)-Spirost-4-en-3-one has a wide range of scientific research applications:
Chemistry: This compound serves as a precursor for the synthesis of steroid hormones and other pharmaceutical compounds.
Biology: It is used in studies related to cell signaling pathways and gene expression.
Industry: It is utilized in the production of steroidal drugs and other bioactive compounds.
Mecanismo De Acción
(25r)-Spirost-4-en-3-one exerts its effects through various molecular targets and pathways. It can modulate cell signaling pathways, inhibit tumor cell proliferation, and induce apoptosis in cancer cells . Additionally, diosgenone has been shown to interact with specific enzymes and receptors, contributing to its diverse pharmacological activities .
Comparación Con Compuestos Similares
Similar Compounds
Diosgenin: A precursor to diosgenone, known for its anti-inflammatory and anticancer properties.
Progesterone: Shares a similar steroidal structure and exhibits antiplasmodial activity.
Hecogenin: Another steroidal sapogenin with similar biological activities.
Uniqueness of (25r)-Spirost-4-en-3-one
This compound is unique due to its specific structural features, such as the presence of a 4-en-3-one grouping in the A-ring, which is essential for its antiplasmodial activity . This structural uniqueness contributes to its distinct pharmacological profile and makes it a valuable compound for various scientific and industrial applications.
Propiedades
Fórmula molecular |
C27H40O3 |
|---|---|
Peso molecular |
412.6 g/mol |
Nombre IUPAC |
(1S,2S,4S,5'R,6R,7S,8R,9S,12S,13R)-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-17-ene-6,2'-oxane]-16-one |
InChI |
InChI=1S/C27H40O3/c1-16-7-12-27(29-15-16)17(2)24-23(30-27)14-22-20-6-5-18-13-19(28)8-10-25(18,3)21(20)9-11-26(22,24)4/h13,16-17,20-24H,5-12,14-15H2,1-4H3/t16-,17+,20-,21+,22+,23+,24+,25+,26+,27-/m1/s1 |
Clave InChI |
AZXZUBZBLNFUPF-CLGLNXEMSA-N |
SMILES isomérico |
C[C@@H]1CC[C@@]2([C@H]([C@H]3[C@@H](O2)C[C@@H]4[C@@]3(CC[C@H]5[C@H]4CCC6=CC(=O)CC[C@]56C)C)C)OC1 |
SMILES canónico |
CC1CCC2(C(C3C(O2)CC4C3(CCC5C4CCC6=CC(=O)CCC56C)C)C)OC1 |
Sinónimos |
diosgenone |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(3-methylisothiazol-5-yl)-2-[1-(3-methylisoxazol-5-ylmethyl)-1H-indol-3-yl]-2-oxoacetamide](/img/structure/B1247265.png)
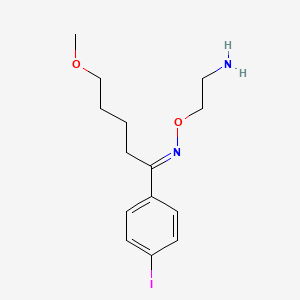
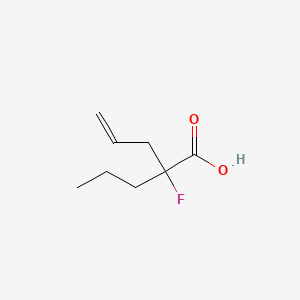
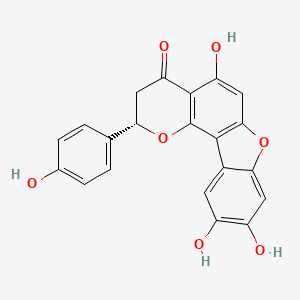
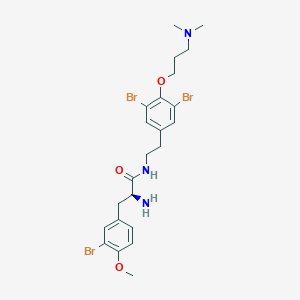
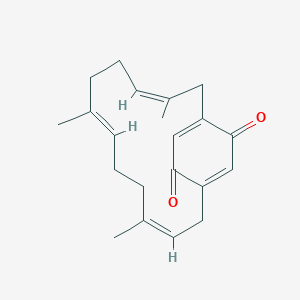
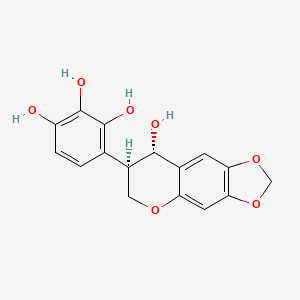
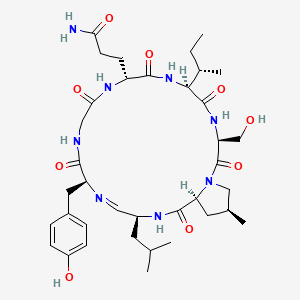
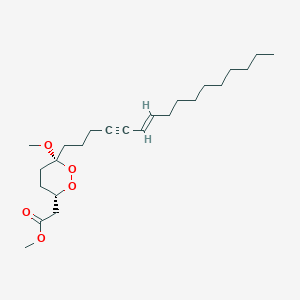
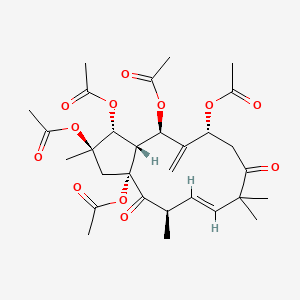
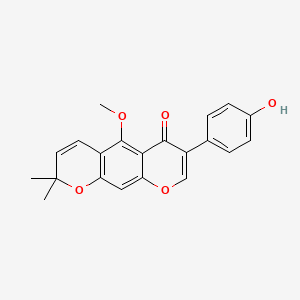
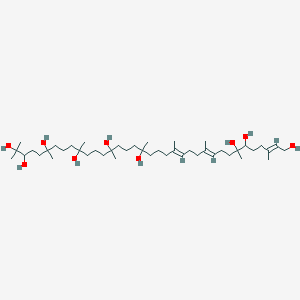
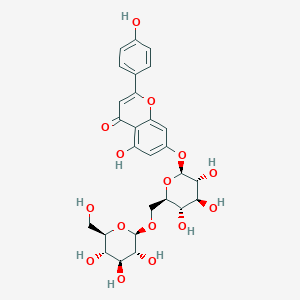
![4,6,12-Trihydroxy-8,16-bis(4-hydroxyphenyl)-15-oxatetracyclo[8.6.1.02,7.014,17]heptadeca-1(16),2(7),3,5,10(17),11,13-heptaen-9-one](/img/structure/B1247285.png)
